4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid
Overview
Description
“4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid” is a chemical compound with the molecular formula C14H20N2O4 . The molecule contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 N hydrazine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group attached to a tert-butoxycarbonyl hydrazinyl ethyl group . It contains 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.32 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Biodegradation and Fate of Related Compounds
- Ethyl tert-butyl ether (ETBE) Biodegradation : A study summarized the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions through hydroxylation and subsequent formation of intermediates were identified. This suggests potential environmental biodegradation pathways for related tert-butoxycarbonyl compounds (Thornton et al., 2020).
Chemical Properties and Synthesis
- Antioxidant Capacity of Related Structures : The ABTS/PP decolorization assay was reviewed to elucidate reaction pathways of antioxidant capacity, highlighting the chemical behavior of compounds with phenolic structures and their potential for forming specific reaction adducts (Ilyasov et al., 2020).
Environmental and Health Implications
- Benzoic Acid as a Food and Feed Additive : Benzoic acid, a related compound, was shown to regulate gut functions, hinting at the potential biological activity of benzoic acid derivatives in promoting health through modulating digestion, absorption, and microbiota (Mao et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Mode of Action
It is known that the compound contains a hydrazine group, which can participate in various chemical reactions, potentially leading to changes in the function of its molecular targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(15-16-13(19)20-14(2,3)4)10-5-7-11(8-6-10)12(17)18/h5-9,15H,1-4H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGGJOIRGUQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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